1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione
Overview
Description
“1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C12H13NO2 and a molecular weight of 203.24 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione is based on its ability to react with ROS. When this compound reacts with ROS, it undergoes a chemical transformation that results in the production of a fluorescent product. This reaction is specific to ROS and does not occur with other molecules in the cell. This specificity makes this compound a valuable tool for studying the role of ROS in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect ROS, this compound has been shown to have antioxidant properties. It has been demonstrated to protect cells from oxidative stress and reduce inflammation. Furthermore, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione in lab experiments is its specificity for ROS. This specificity allows for the detection of ROS in a variety of biological samples, including cells, tissues, and organs. Additionally, this compound is a relatively inexpensive and easy-to-use tool for studying ROS. However, there are some limitations to using this compound in lab experiments. One limitation is that this compound is sensitive to light and can be easily degraded if not stored properly. Additionally, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione. One area of interest is the development of new and improved methods for synthesizing this compound. Additionally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of neurodegenerative diseases. Furthermore, there is potential for the development of new applications for this compound, such as in the detection of other reactive species in cells. Overall, this compound is a valuable tool for investigating various biological processes, and further research on its properties and potential applications is warranted.
Synthesis Methods
The synthesis of 1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione involves the reaction of 2,4-dimethylbenzaldehyde with proline in the presence of a catalyst such as acetic anhydride. The resulting product is then purified and recrystallized to obtain pure this compound. This method has been widely used in the synthesis of this compound, and it has been shown to be efficient and reliable.
Scientific Research Applications
1-(2,4-Dimethylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential use in various scientific research applications. One of its primary uses is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. This compound reacts with ROS to produce a fluorescent product, which can be detected using fluorescence microscopy or flow cytometry. This technique has been used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLZWTQNECDUFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CCC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321646 | |
Record name | 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194352 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
331830-63-8 | |
Record name | 1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301321646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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